molecular formula C14H9F2N3O2S B2392751 3,4-difluoro-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)benzamide CAS No. 1797067-35-6

3,4-difluoro-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)benzamide

Cat. No.: B2392751
CAS No.: 1797067-35-6
M. Wt: 321.3
InChI Key: NIESCZKBOYLWDD-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)benzamide, also known as DMOTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)benzamide is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. This compound has also been shown to inhibit the activity of Aurora kinases, a family of proteins that regulate cell division and are overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development as an antitumor agent. This compound has also been shown to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

3,4-difluoro-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)benzamide has several advantages as a research tool, including its high potency, selectivity, and low toxicity. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its high cost.

Future Directions

There are several future directions for research on 3,4-difluoro-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)benzamide, including the development of more efficient and cost-effective synthesis methods, the investigation of its potential applications in other fields, such as neuroscience and immunology, and the optimization of its antitumor activity through structural modifications. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential side effects.

Synthesis Methods

3,4-difluoro-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)benzamide can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction, which involves the reaction between 3,4-difluorobenzonitrile and 2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophene-3-boronic acid. Other methods include the Sonogashira coupling reaction, the Stille coupling reaction, and the Negishi coupling reaction.

Scientific Research Applications

3,4-difluoro-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)benzamide has been extensively studied for its potential applications in medicinal chemistry, specifically as a potential antitumor agent. Studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines, including leukemia, lung, colon, and breast cancer cells. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

Properties

IUPAC Name

3,4-difluoro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N3O2S/c1-7-17-14(21-19-7)12-11(4-5-22-12)18-13(20)8-2-3-9(15)10(16)6-8/h2-6H,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIESCZKBOYLWDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(C=CS2)NC(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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